REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][N:7]([CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[C:8](=[O:10])[CH2:9]1.[CH3:22][OH:23].[NH2:18][CH2:19][CH2:20][OH:21]>>[C:3](=[O:4])([CH:5]1[CH2:6][N:7]([CH2:11][c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[C:8](=[O:10])[CH2:9]1)[NH:18][CH2:19][CH2:20][OH:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CC(=O)N(Cc2ccccc2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Type
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product
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Smiles
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O=C(NCCO)C1CC(=O)N(Cc2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |